molecular formula C10H11F3O B040388 (R)-1-(4-Trifluoromethylphenyl)-1-propanol CAS No. 112777-69-2

(R)-1-(4-Trifluoromethylphenyl)-1-propanol

Cat. No. B040388
M. Wt: 204.19 g/mol
InChI Key: DSPWVWRWAPFFNC-SECBINFHSA-N
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Description

"(R)-1-(4-Trifluoromethylphenyl)-1-propanol" is an organic compound with significance in various fields, particularly in pharmaceuticals as an intermediate in the synthesis of antidepressant drugs like fluoxetine.

Synthesis Analysis

  • The synthesis of similar compounds has been explored through various methods. For example, a study by (Inokuchi & Radin, 1987) involved synthesizing 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a glucosyltransferase inhibitor.
  • A complex synthesis process involving bromination, Grignard reaction, and oxidation was used in the synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone, as described by (Qiao Lin-lin, 2009).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was determined using single-crystal X-ray diffraction, as found in the research by (Lamprecht, Leipoldt & Zyl, 1985).

Chemical Reactions and Properties

  • Chemical reactions and properties of similar compounds have been extensively studied. For example, the study of the synthesis and characterization of novel polyimides derived from a similar fluorinated aromatic diamine monomer by (Yin et al., 2005) provides insights into the reactive nature of these compounds.

Physical Properties Analysis

  • The physical properties of such compounds can be quite complex. The study by (Xavier, Periandy & Ramalingam, 2015) on 1-phenyl-1-propanol, an intermediate of fluoxetine, analyzed its spectroscopic properties, indicating the varied physical properties of these compounds.

Scientific Research Applications

  • Antitussive and Central Sedative Agents : It's utilized as a pure enantiomer for therapeutic agents, particularly in antitussive and central sedative applications (Bianchi et al., 1992).

  • Anticonvulsant Activity : The compound has demonstrated potential in anticonvulsant activities in synthesized 2-amino-1-phenyl-1-propanols with an ED50 of 16.5 ± 2.8 mg/kg (Musso et al., 1997).

  • Biological Interest : Due to its high fragmentation barrier and biological applications, it is of interest in biophysical studies (Piccirillo et al., 2004).

  • Biocompatible Microemulsions : It is utilized as a co-surfactant in biocompatible microemulsions for more flexible interfaces and decreased membrane polarity (Papadimitriou et al., 2008).

  • Enantiomerically Pure Alcohols Production : The compound is involved in lipase-catalyzed transesterification with vinyl 3-(4-trifluoromethylphenyl)propanoate to produce enantiomerically pure primary alcohols (Kawasaki et al., 2005).

  • Building Block for Cardioselective β-Blocker : It serves as a building block for the cardioselective β-blocker atenolol (Lund et al., 2016).

Future Directions

The bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol is scalable and has potential in application . This suggests that there could be further developments in the production of this compound.

properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPWVWRWAPFFNC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436537
Record name (R)-1-(4-Trifluoromethylphenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Trifluoromethylphenyl)-1-propanol

CAS RN

112777-69-2
Record name (R)-1-(4-Trifluoromethylphenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-trifluoromethylpropiophenone (1.0 g, 5.0 mmol) in MeOH (25 mL, 0.20 M), was added NaBH4 (187 mg, 5,0 mmol). After 3 hours at RT, the reaction was concentrated in vacuo, partitioned between H2O and CH2Cl2, dried, filtered and concentrated to give the title compound as a white solid (0.97 g, 96%). 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 0.93 (t, J=7.54 Hz, 3 H) 1.71-1.85 (m, 2 H) 1.85-1.92 (m, 1 H) 4.69 (td, J=6.41, 3.39 Hz, 1 H) 7.44-7.50 (m, 2 H) 7.61 (d, J=8.29 Hz, 2 H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Dry tetrahydrofuran (700 mL), magnesium turnings (16.75 g, 0.69 mol, 1.2 eq), and a iodine crystal were placed in a flask and the mixture was stirred intensively at 0° C. Bromoethane (68 g, 46.7 mL, 0.69 mol, 1.1 eq) was added dropwise and the resulting mixture was allowed to stir for 30 min. Then the reaction mixture was treated with 4-trifluoromethylbenzaldehyde (100 g, 0.57 mol, 1 eq). After stirring at room temperature for 2 h, the reaction mixture was cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4, the drying agent was filtered and
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
16.75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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